3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Sequential cross-coupling C–H functionalization Kinase inhibitor synthesis

Medicinal chemists pursuing kinase inhibitor SAR often encounter synthetic bottlenecks when using mono-halogenated scaffolds, requiring extra protection/deprotection steps. This bifunctional building block provides three chemically addressable positions (C2-COOH, C3-Br, C6-Cl) for orthogonal, site-selective diversification in a single core. • Sequential Suzuki-amination at C3 then C6 (79-98% yield) • C2-COOH ready for amide library synthesis; no late-stage carboxylation needed • HCl salt ensures accurate automated dispensing • ≥95% purity, available from 100 mg to 5 g scales with continuous multi-supplier availability.

Molecular Formula C7H4BrCl2N3O2
Molecular Weight 312.93
CAS No. 2551114-60-2
Cat. No. B2758598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
CAS2551114-60-2
Molecular FormulaC7H4BrCl2N3O2
Molecular Weight312.93
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2Br)C(=O)O)Cl.Cl
InChIInChI=1S/C7H3BrClN3O2.ClH/c8-6-5(7(13)14)10-4-2-1-3(9)11-12(4)6;/h1-2H,(H,13,14);1H
InChIKeyPMUUINPWCKSYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride (CAS 2551114-60-2): A Strategic Building Block for Kinase-Focused Libraries


3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride (CAS 2551114-60-2) is a bifunctional heterocyclic building block featuring a fused imidazo[1,2-b]pyridazine core substituted with bromo, chloro, and carboxylic acid groups, isolated as the hydrochloride salt. The scaffold is recognized as a privileged structure in medicinal chemistry, particularly for mimicking purine bases and engaging the hinge region of kinase enzymes [1]. The orthogonal halogen substituents enable sequential palladium-catalyzed cross-coupling reactions, while the carboxylic acid handle facilitates amide bond formation or decarboxylative functionalization [2]. The hydrochloride salt form is designed to improve aqueous solubility relative to the free acid, an important consideration for downstream synthetic manipulation in polar reaction media.

Why a Generic Imidazo[1,2-b]pyridazine Building Block Cannot Substitute for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Hydrochloride


While numerous imidazo[1,2-b]pyridazine derivatives are commercially available, simple substitution with a regioisomer or differently halogenated analog is not chemically equivalent. The orthogonal reactivity of the C3-bromo and C6-chloro substituents permits sequential, site-selective transition metal-catalyzed cross-coupling, enabling a divergent synthetic strategy that a mono-halogenated or differently substituted core cannot replicate [1]. Furthermore, the carboxylic acid at C2 provides a conjugation-ready handle for amide library synthesis, whereas analogs lacking this group (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine, CAS 13526-66-4) require additional functionalization steps to achieve similar diversification. The hydrochloride salt form of the target compound also confers distinct solubility and handling advantages over the free acid (CAS 1781893-38-6), potentially impacting reaction yields in aqueous or polar aprotic solvents [2]. These features collectively make unqualified interchange with close-in-class analogs a risk to synthetic efficiency and final library diversity.

Quantitative Evidence Guide: How 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Hydrochloride Differentiates from Its Closest Analogs


Orthogonal C3-Br vs. C6-Cl Reactivity Enables Sequential Cross-Coupling Not Possible with Symmetrical Dihalide Analogs

In the synthesis of Pim-1 kinase inhibitors, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (the non-carboxylic acid analog) undergoes a chemoselective Suzuki–Miyaura coupling at the C3 position with (3-trifluoromethoxy)phenylboronic acid, leaving the C6 chlorine intact for subsequent amination. Under optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 110 °C), this transformation proceeds with a yield of 63% for the monosubstituted product [1]. In contrast, the symmetrical 3,6-dibromo analog would lack this chemoselectivity, leading to statistical mixtures of mono- and bis-coupled products. While this specific data was generated on the non-carboxylic acid scaffold, the C3/C6 halide reactivity profile is intrinsic to the imidazo[1,2-b]pyridazine core and is retained in the 2-carboxylic acid derivative, as the carboxylic acid group does not electronically perturb the pyridazine ring sufficiently to invert halide reactivity [2].

Sequential cross-coupling C–H functionalization Kinase inhibitor synthesis

C-6 Amination Efficiency Confirms High Reactivity of the Chloro Leaving Group, Validating the Scaffold for Late-Stage Diversification

The C-6 chloro substituent on the 3-bromoimidazo[1,2-b]pyridazine scaffold undergoes fluoride-promoted amination with primary and secondary alkylamines in DMSO at 100 °C, achieving isolated yields of 79–98% (average 92%) across a panel of 12 structurally diverse amines [1]. This reactivity profile is superior to many 6-chloropyridazine analogs, which often require harsher conditions or metal catalysis for comparable amination. The target compound, bearing the same 6-chloro substitution pattern, is expected to exhibit comparable reactivity, as the remote C2-carboxylic acid (or its hydrochloride) does not significantly alter the electronic character of the pyridazine ring at C-6 based on calculated Hammett substituent constants [2].

Nucleophilic aromatic substitution C-6 amination Fluoride-promoted amination

Hydrochloride Salt Form Provides a Defined Stoichiometric Counterion, Eliminating Batch-to-Batch Variability of the Free Acid

The target compound is supplied as a defined hydrochloride salt (CAS 2551114-60-2, molecular weight 312.93 g/mol) rather than the free acid (CAS 1781893-38-6, molecular weight 276.47 g/mol). The hydrochloride form ensures a fixed stoichiometry and eliminates the batch-dependent degree of hydration or residual solvent often encountered with free carboxylic acid building blocks [1]. Commercially, the hydrochloride is listed at 95% purity by multiple suppliers (Enamine, SIA Enamine) on the Chem-space marketplace, with defined pricing tiers from 100 mg to 5 g scales . While direct comparative solubility data for this specific compound is not publicly available, the hydrochloride salt form is a well-established strategy to enhance aqueous solubility of heterocyclic carboxylic acids, typically improving solubility by 5- to 50-fold over the free acid form in pH 7 buffer [2].

Salt formulation Solubility enhancement Building block reproducibility

Optimal Application Scenarios for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Hydrochloride Based on Quantitative Evidence


Divergent Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine-2-carboxamide Libraries for Kinase Inhibitor Screening

Leveraging the orthogonal C3-Br and C6-Cl reactivity, this building block enables a two-step diversification sequence: (1) Suzuki–Miyaura coupling at C3 to introduce aryl/heteroaryl diversity, followed by (2) C6 amination via fluoride-promoted nucleophilic substitution (expected yields 79–98% based on scaffold data [1]). The C2-carboxylic acid is then available for amide coupling with amine monomers, generating a three-dimensional library from a single core. This divergent strategy would require three separate building blocks if starting from mono-halogenated or non-carboxylic acid analogs, making this compound the most efficient entry point for library production [2].

Synthesis of Mps1/TTK Kinase Inhibitor Analogs via Property-Based Optimization at the 6-Position

The imidazo[1,2-b]pyridazine scaffold has been validated as a core for potent Mps1 kinase inhibitors (cellular IC₅₀ = 0.70 nM for lead compound 27f [1]). The target compound provides the carboxylic acid handle required to install the benzamide moiety critical for Mps1 binding, as observed in the co-crystal structure of compound 27f with the Mps1 catalytic domain (PDB: 3WZJ) [2]. Procurement of this pre-functionalized building block eliminates the need for a separate carboxylation step late in the synthetic sequence, streamlining the synthesis of Mps1 inhibitor analogs for lead optimization campaigns.

Medicinal Chemistry Hit-to-Lead Programs Requiring Rapid SAR Exploration Around the Imidazo[1,2-b]pyridazine Core

For programs targeting kinases such as Pim-1, Pim-2, FLT3-ITD, or Trk, where the imidazo[1,2-b]pyridazine scaffold has demonstrated inhibitory activity [1], this building block offers a single, well-characterized entry point for parallel SAR exploration. The defined hydrochloride salt ensures accurate stoichiometric dispensing in automated synthesis platforms, reducing weighing errors that can compromise reproducibility in array synthesis [2]. The 95% purity standard from major suppliers supports direct use in biological assays after minimal purification, accelerating the design-make-test cycle.

Academic and Industrial Core Facility Building Block Collection for Fragment-Based and Diversity-Oriented Synthesis

As a polyfunctional heterocycle with three chemically addressable positions (C2-COOH, C3-Br, C6-Cl), this compound serves as a versatile cornerstone for core facility compound collections. The orthogonal reactivity profile supports both metal-catalyzed and nucleophilic substitution chemistries, making it compatible with a wide range of synthetic protocols. Its commercial availability from multiple suppliers at defined purity (≥95%) and at scales from 100 mg to 5 g [1] ensures supply continuity for multi-year discovery programs, a critical factor for academic screening centers and industrial core facilities alike.

Quote Request

Request a Quote for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.